molecular formula C10H12O2 B143000 3-Methoxyphenylacetone CAS No. 3027-13-2

3-Methoxyphenylacetone

Cat. No.: B143000
CAS No.: 3027-13-2
M. Wt: 164.20 g/mol
InChI Key: RMMRRRLPDBJBQL-UHFFFAOYSA-N
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Description

3-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 . It is a substituted phenylacetone, characterized by the presence of a methoxy group attached to the benzene ring. This compound is a pale yellow oil that is miscible with dimethyl sulfoxide and has a boiling point of approximately 258-260°C .

Scientific Research Applications

Chemistry:

    Synthesis of Cyanohydrins: 3-Methoxyphenylacetone is used in the preparation of optically active cyanohydrins, which are important intermediates in organic synthesis.

Biology and Medicine:

    Central Nervous System Active Compounds: The compound is employed in the synthesis of central nervous system active compounds, which have potential therapeutic applications.

Industry:

Safety and Hazards

“1-(3-Methoxyphenyl)acetone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mechanism of Action

3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .

Mode of Action

As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .

Biochemical Pathways

It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.

Pharmacokinetics

As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .

Result of Action

It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which this compound is involved .

Biochemical Analysis

Biochemical Properties

3-Methoxyphenylacetone plays a significant role in biochemical reactions, particularly in the synthesis of CNS active compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is used in the preparation of 4-amino-3-methoxypropiophenone, which involves specific enzymatic processes . The compound’s interactions with enzymes and proteins are crucial for its role in synthesizing biologically active molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of CNS active compounds, which can affect neuronal cells and their functions . The compound’s impact on cell signaling pathways and gene expression is essential for its role in modulating cellular activities and responses.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, including enzymes and proteins. It acts as a precursor in the synthesis of CNS active compounds, where it undergoes enzymatic transformations . These interactions can lead to enzyme inhibition or activation, affecting the overall biochemical pathways and gene expression involved in the synthesis process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s stability is crucial for its effectiveness in biochemical reactions. Over time, it may undergo degradation, which can impact its long-term effects on cellular functions observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects in synthesizing CNS active compounds. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of CNS active compounds. It interacts with specific enzymes and cofactors that facilitate its transformation into biologically active molecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution are crucial for its role in biochemical reactions and cellular functions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell . Understanding its subcellular localization is essential for elucidating its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common method for synthesizing 3-Methoxyphenylacetone involves the Friedel-Crafts acylation of anisole (methoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{CH}_3\text{OC}_6\text{H}_5 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{CH}_3\text{OC}_6\text{H}_4\text{COCH}_3 + \text{HCl} ]

  • Industrial Production Methods: Industrially, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 3-Methoxyphenylacetone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group directs incoming electrophiles to the ortho and para positions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products:

Comparison with Similar Compounds

    Phenylacetone: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

    4-Methoxyphenylacetone: The methoxy group is positioned at the para position, altering its reactivity and directing effects in substitution reactions.

    3-Methoxybenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity in oxidation and reduction reactions.

Uniqueness:

Properties

IUPAC Name

1-(3-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMRRRLPDBJBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184359
Record name 1-(3-Methoxyphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3027-13-2
Record name 3′-Methoxyphenyl-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3027-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxyphenyl)acetone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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